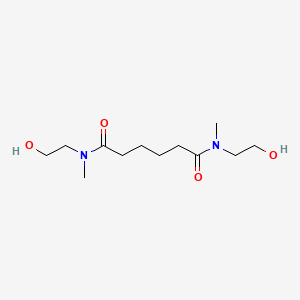
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide is a chemical compound with a complex structure that includes two hydroxyethyl groups and two dimethyl groups attached to a hexanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide typically involves the reaction of hexanediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and efficient production rates.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the amide groups.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~6~-Bis(2-nitrophenyl)-1,6-hexanediamine
- N~1~,N~6~-Bis(2-ethylhexyl)-1,6-hexanediamine
- N~1~,N~6~-Bis(2-methyl-5-nitrophenyl)-1,6-hexanediamine
Uniqueness
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability.
Propriétés
Numéro CAS |
57843-54-6 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
N,N'-bis(2-hydroxyethyl)-N,N'-dimethylhexanediamide |
InChI |
InChI=1S/C12H24N2O4/c1-13(7-9-15)11(17)5-3-4-6-12(18)14(2)8-10-16/h15-16H,3-10H2,1-2H3 |
Clé InChI |
ZKUWFCJIPJXEAK-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C(=O)CCCCC(=O)N(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


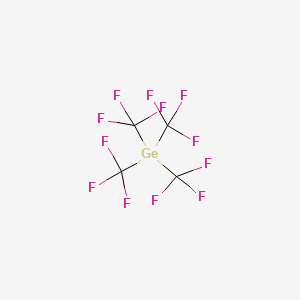
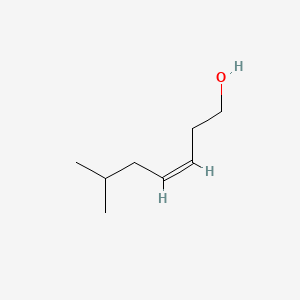
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
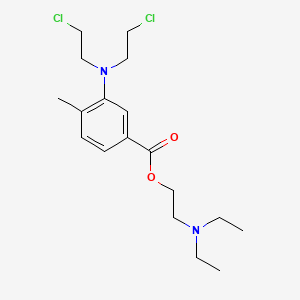
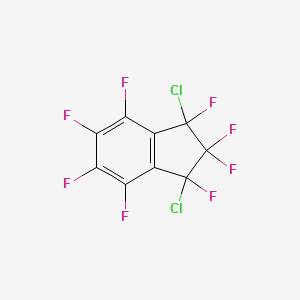
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

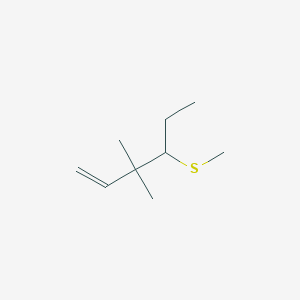


![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)


![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)
